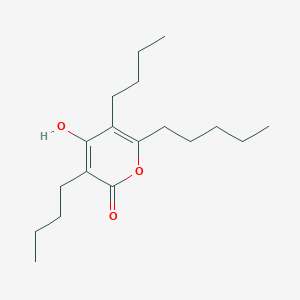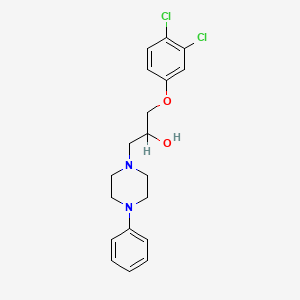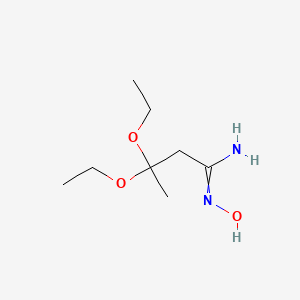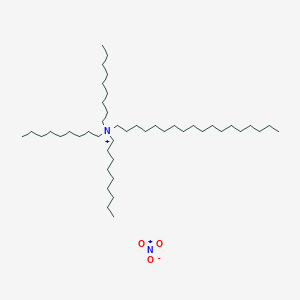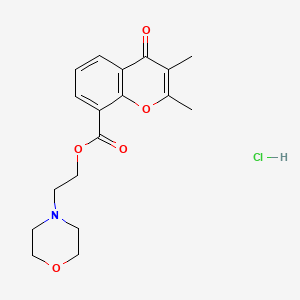
2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride is a chemical compound with a complex structure that includes a chromone core, carboxylic acid, and morpholinoethyl ester functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the esterification of 2,3-Dimethylchromone-8-carboxylic acid with morpholinoethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as crystallization and chromatography, to obtain high-purity products.
化学反应分析
Types of Reactions
2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The chromone core can be oxidized to form quinone derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学研究应用
2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chromone core can interact with active sites of enzymes, potentially inhibiting their activity. The ester and morpholinoethyl groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
相似化合物的比较
Similar Compounds
- 2,3-Dimethylchromone-8-carboxylic acid diethylaminoethyl ester hydrochloride
- 2,3-Dimethylchromone-8-carboxylic acid piperidinoethyl ester hydrochloride
Uniqueness
2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
属性
CAS 编号 |
73771-77-4 |
|---|---|
分子式 |
C18H22ClNO5 |
分子量 |
367.8 g/mol |
IUPAC 名称 |
2-morpholin-4-ylethyl 2,3-dimethyl-4-oxochromene-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H21NO5.ClH/c1-12-13(2)24-17-14(16(12)20)4-3-5-15(17)18(21)23-11-8-19-6-9-22-10-7-19;/h3-5H,6-11H2,1-2H3;1H |
InChI 键 |
XQQYZIUMTUTWCK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCOCC3)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


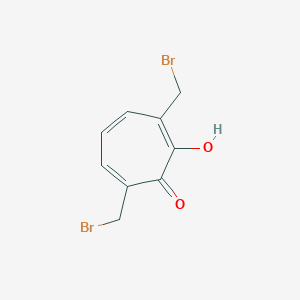
![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)

![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)
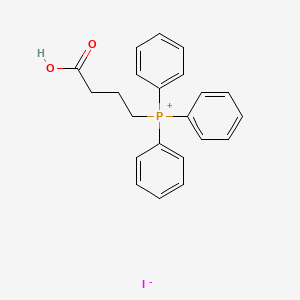
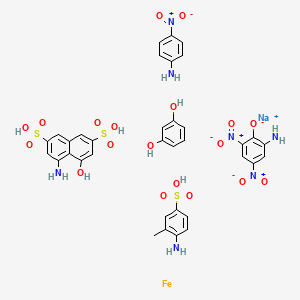
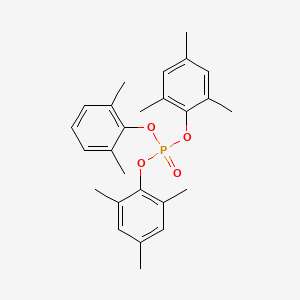
![N,N-Bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14466247.png)
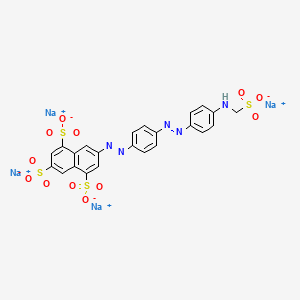
![2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid](/img/structure/B14466251.png)
